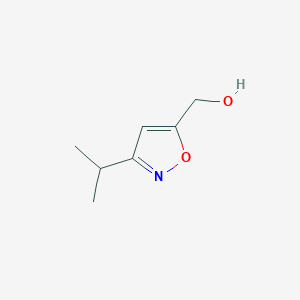

(3-Isopropylisoxazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-propan-2-yl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)10-8-7/h3,5,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKFKVLYULJWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560297 | |

| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14633-17-1 | |

| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (3-Isopropylisoxazol-5-yl)methanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical and chemical properties of the heterocyclic compound (3-Isopropylisoxazol-5-yl)methanol. Due to the limited availability of experimental data for this specific molecule, this guide also includes data for a constitutional isomer, (5-isopropylisoxazol-3-yl)methanol, for comparative purposes. Furthermore, it outlines generalized experimental protocols for the synthesis of the title compound and the determination of its key physical properties.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14633-17-1[1] |

| Molecular Formula | C₇H₁₁NO₂[1] |

| Molecular Weight | 141.17 g/mol [1] |

| Physical Form | Liquid (at room temperature)[1] |

| SMILES | CC(C)C1=NOC=C1CO |

| InChI Key | VMKFKVLYULJWFN-UHFFFAOYSA-N[1] |

Physical Property Data

This compound

Comparative Data: (5-isopropylisoxazol-3-yl)methanol

The following table summarizes the available physical property data for the constitutional isomer, (5-isopropylisoxazol-3-yl)methanol (CAS Number: 123770-63-8). These values are provided as a reference but may not be representative of the title compound.

| Property | Value |

| Boiling Point | 249.8°C at 760 mmHg[2] |

| Density | 1.091 g/cm³[2] |

| Flash Point | 104.9°C[2] |

| Vapor Pressure | 0.0118 mmHg at 25°C[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the formation of an aldoxime followed by a [3+2] cycloaddition reaction. This protocol is adapted from established methods for the synthesis of analogous 3,5-disubstituted isoxazoles.[3][4]

Step 1: Synthesis of Isobutyraldoxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 equivalent) in a suitable solvent such as pyridine.

-

Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.1 equivalents).

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield isobutyraldoxime.

Step 2: [3+2] Cycloaddition to form this compound

-

Reaction Setup: Charge a round-bottom flask with isobutyraldoxime (1.0 equivalent) dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or carbon tetrachloride (CCl₄).[3][4]

-

Generation of Nitrile Oxide: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) solution, portion-wise or dropwise to the solution while stirring.[3][4] This in-situ generation of the corresponding hydroximoyl chloride and subsequent elimination creates the nitrile oxide intermediate.

-

Cycloaddition: Following the addition of the chlorinating agent, add propargyl alcohol (1.2 equivalents) to the reaction mixture.

-

Reaction Execution: The mixture is stirred, potentially with heating (e.g., 70°C), for several hours to overnight until the reaction is complete, as monitored by TLC.[3]

-

Work-up and Purification: The reaction mixture is diluted with water or a saturated solution of ethylenediaminetetraacetic acid (EDTA) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[4] The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by silica gel column chromatography using a solvent system such as petroleum ether/ethyl acetate to afford pure this compound.[4]

Determination of Physical Properties (General Protocols)

Melting Point: For solid compounds, the melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded. For compounds that are liquid at room temperature, this property is not applicable, but a freezing point could be determined by controlled cooling.

Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation, is recorded as the boiling point. For high-boiling liquids, vacuum distillation can be employed, and the boiling point at a reduced pressure is recorded along with the pressure.

Solubility: The solubility of the compound is assessed in a range of standard laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane). A small, measured amount of the compound is added to a fixed volume of the solvent at a specific temperature (e.g., 25°C). The mixture is agitated, and the compound is added until saturation is reached (i.e., solid or a separate liquid phase persists). Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analytical methods such as UV-Vis spectroscopy or HPLC to measure the concentration of the saturated solution.

Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

References

(3-Isopropylisoxazol-5-yl)methanol: A Comprehensive Technical Guide on Chemical Structure and Bonding

For the attention of: Researchers, Scientists, and Drug Development Professionals.

December 26, 2025

Abstract

This technical guide provides an in-depth analysis of the chemical structure and bonding of (3-Isopropylisoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document furnishes detailed information on its molecular structure, including predicted bond lengths and angles, and a comprehensive examination of its spectroscopic characteristics. A plausible synthetic pathway is outlined, accompanied by a detailed experimental protocol. Furthermore, the potential biological significance of this compound is explored through the lens of its possible interaction with the cyclooxygenase (COX) signaling pathway, a common target for isoxazole derivatives. All quantitative data are summarized in structured tables, and logical workflows are presented using standardized diagrams to facilitate understanding and further research.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. The isoxazole ring, featuring adjacent nitrogen and oxygen atoms, imparts unique electronic and structural properties to molecules, often leading to a wide range of biological activities.[1][2] These activities include anti-inflammatory, anticancer, and antimicrobial effects.[1][3] The compound this compound, with its isopropyl and hydroxymethyl substituents, represents a scaffold with potential for further chemical modification and exploration of its therapeutic applications. This guide aims to provide a detailed technical overview of its chemical structure, bonding, and potential biological context to support ongoing research and development efforts.

Chemical Structure and Bonding

This compound possesses a central isoxazole ring, which is an aromatic heterocycle. The bonding within the isoxazole ring involves a delocalized π-electron system across the five atoms. The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring, impacting its reactivity and interaction with biological targets. The isopropyl group at the 3-position and the methanol group at the 5-position contribute to the overall steric and electronic properties of the molecule.

Due to the absence of publicly available crystallographic data for this compound, the following tables of bond lengths and angles are based on computational predictions to provide an estimated molecular geometry.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| O1-N2 | 1.42 |

| N2-C3 | 1.31 |

| C3-C4 | 1.43 |

| C4-C5 | 1.36 |

| C5-O1 | 1.35 |

| C3-C6 (Isopropyl) | 1.51 |

| C5-C8 (Methanol) | 1.50 |

| C8-O2 (Methanol) | 1.43 |

| C6-C7 (Isopropyl) | 1.54 |

| C6-C9 (Isopropyl) | 1.54 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C5-O1-N2 | 106.0 |

| O1-N2-C3 | 110.0 |

| N2-C3-C4 | 115.0 |

| C3-C4-C5 | 105.0 |

| C4-C5-O1 | 104.0 |

| N2-C3-C6 (Isopropyl) | 120.0 |

| C4-C3-C6 (Isopropyl) | 125.0 |

| O1-C5-C8 (Methanol) | 120.0 |

| C4-C5-C8 (Methanol) | 136.0 |

| C5-C8-O2 (Methanol) | 112.0 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections provide predicted spectroscopic data.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shifts are presented in the tables below.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH (Isopropyl) | 3.10 | septet | 6.9 |

| -CH₃ (Isopropyl, 6H) | 1.30 | doublet | 6.9 |

| C4-H (Isoxazole ring) | 6.30 | singlet | - |

| -CH₂- (Methanol) | 4.80 | singlet | - |

| -OH (Methanol) | 2.50 | broad singlet | - |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (Isoxazole ring) | 168.0 |

| C4 (Isoxazole ring) | 102.0 |

| C5 (Isoxazole ring) | 173.0 |

| -CH (Isopropyl) | 28.0 |

| -CH₃ (Isopropyl) | 21.0 |

| -CH₂- (Methanol) | 57.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2970-2870 | Medium | C-H stretch (alkane) |

| 1610 | Medium | C=N stretch (isoxazole) |

| 1470 | Medium | C-H bend (alkane) |

| 1420 | Medium | C=C stretch (isoxazole) |

| 1150 | Strong | C-O stretch (alcohol) |

| 900-850 | Medium | N-O stretch (isoxazole) |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |

| 141 | 40 | [M]⁺ |

| 126 | 60 | [M - CH₃]⁺ |

| 110 | 30 | [M - OCH₃]⁺ |

| 98 | 100 | [M - C₃H₇]⁺ |

| 69 | 50 | [C₄H₅O]⁺ |

Experimental Protocols

The following is a plausible experimental protocol for the synthesis and characterization of this compound, adapted from procedures for similar compounds.[4][5]

Synthesis of this compound

This synthesis follows a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Materials:

-

Isobutyraldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

N-Chlorosuccinimide (NCS)

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of EDTA

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Preparation of Isobutyraldoxime: To a solution of isobutyraldehyde (1.0 eq) in pyridine, add hydroxylamine hydrochloride (1.1 eq). Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with diethyl ether. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain isobutyraldoxime.

-

In situ Generation of Nitrile Oxide and Cycloaddition: In a round-bottomed flask, dissolve isobutyraldoxime (1.0 eq) in dichloromethane. Add N-chlorosuccinimide (1.1 eq) in portions at 0 °C. Stir the mixture at this temperature for 30 minutes.

-

To the reaction mixture, add propargyl alcohol (1.2 eq), followed by a catalytic amount of a freshly prepared aqueous solution of CuSO₄·5H₂O and sodium ascorbate.

-

Add an aqueous solution of K₂CO₃ (2.0 eq) dropwise and stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of EDTA. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford this compound as a liquid.[6]

Characterization

The synthesized compound should be characterized by the following methods to confirm its structure and purity:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework.

-

FT-IR Spectroscopy: To identify the key functional groups.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, many isoxazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[7][8] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 / COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound\n(Hypothesized Inhibitor)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX_Enzymes; COX_Enzymes -> Prostaglandins; Prostaglandins -> Inflammation; Compound -> COX_Enzymes [label="Inhibition", color="#EA4335", arrowhead=tee]; } }

Caption: Hypothesized inhibition of the COX pathway.

The diagram above illustrates the hypothesized mechanism of action where this compound acts as an inhibitor of COX enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid and subsequently reducing inflammation. This represents a plausible area for future biological evaluation of this compound.

Another potential target for isoxazole derivatives is aromatase, an enzyme involved in estrogen biosynthesis. Inhibition of aromatase is a key strategy in the treatment of hormone-dependent breast cancer.[1][9]

// Nodes Androgens [label="Androgens\n(e.g., Testosterone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aromatase [label="Aromatase (CYP19A1)", fillcolor="#FBBC05", fontcolor="#202124"]; Estrogens [label="Estrogens\n(e.g., Estradiol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Estrogen_Receptor [label="Estrogen Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription &\nCell Proliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="this compound\n(Hypothesized Inhibitor)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Androgens -> Aromatase; Aromatase -> Estrogens; Estrogens -> Estrogen_Receptor; Estrogen_Receptor -> Gene_Transcription; Compound -> Aromatase [label="Inhibition", color="#EA4335", arrowhead=tee]; }

Caption: Hypothesized inhibition of the Aromatase pathway.

This diagram shows the potential role of this compound as an aromatase inhibitor, preventing the conversion of androgens to estrogens. This would lead to reduced estrogen receptor activation and a decrease in the proliferation of hormone-dependent cancer cells.

Conclusion

This compound is a molecule with a well-defined, albeit computationally predicted, chemical structure and bonding characteristics. Its synthesis can be achieved through established organic chemistry methodologies. While its specific biological functions are yet to be determined, its structural similarity to other bioactive isoxazoles suggests that it may hold promise as a modulator of key signaling pathways, such as those involving COX enzymes or aromatase. This technical guide provides a foundational resource for researchers to further investigate the chemical and biological properties of this compound.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biolmolchem.com [biolmolchem.com]

- 5. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound DiscoveryCPR 14633-17-1 [sigmaaldrich.com]

- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs [mdpi.com]

(3-Isopropylisoxazol-5-yl)methanol (CAS: 14633-17-1): A Technical Guide for Drug Discovery and Development

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (3-Isopropylisoxazol-5-yl)methanol, a heterocyclic compound belonging to the isoxazole class. Due to the limited availability of public data on this specific molecule, this document serves as a foundational resource, extrapolating its potential chemical and biological properties based on the well-documented profile of the isoxazole scaffold and its derivatives. The information presented herein is intended to guide future research and development efforts.

Chemical and Physical Properties

This compound is a liquid at room temperature with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol .[1] Key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14633-17-1 | [1] |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| Physical Form | Liquid | [1] |

| SMILES | CC(C)C1=NOC(=C1)CO | [2] |

| InChI Key | VMKFKVLYULJWFN-UHFFFAOYSA-N | [2] |

Synthesis

A plausible synthetic pathway is outlined below:

Caption: Proposed synthesis workflow for this compound.

Representative Experimental Protocol

The following protocol is adapted from the synthesis of a structurally related compound, (3-phenylisoxazol-5-yl)methanol, and represents a viable method for preparing the title compound.[3]

Step 1: Synthesis of Isobutyraldoxime

-

In a round-bottom flask, dissolve isobutyraldehyde in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) dropwise at 0-5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain isobutyraldoxime.

Step 2: [3+2] Cycloaddition to form this compound

-

Dissolve the isobutyraldoxime in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature to generate the corresponding hydroximoyl chloride in situ.

-

To the reaction mixture, add propargyl alcohol.

-

Add a base (e.g., triethylamine) dropwise to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activities

While direct biological data for this compound is not currently available, the isoxazole scaffold is a well-established pharmacophore present in numerous clinically used drugs and biologically active molecules.[4][5] Derivatives of isoxazole are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8]

Potential Anticancer Activity

Numerous isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms.[6][9][10] Some derivatives act as inhibitors of heat shock protein 90 (HSP90), leading to the degradation of client proteins essential for tumor cell survival and proliferation.[6] Others have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[6][9]

Hypothetical Signaling Pathway Inhibition:

Based on the activities of related isoxazole compounds, this compound could potentially exert anticancer effects by modulating key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Potential Anti-inflammatory Activity

Isoxazole derivatives have been investigated as potent anti-inflammatory agents.[7][11][12] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7]

Potential Antimicrobial Activity

The isoxazole ring is a core component of several antibacterial drugs, including sulfamethoxazole and cloxacillin.[5] Synthetic isoxazole derivatives have shown broad-spectrum activity against various bacterial and fungal strains.[13] The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Table of Potential Biological Activities (Extrapolated from Derivatives):

| Biological Activity | Potential Mechanism of Action | Representative References |

| Anticancer | Inhibition of HSP90, Induction of apoptosis, Cell cycle arrest | [6][9] |

| Anti-inflammatory | Inhibition of COX and LOX enzymes | [7][12][14] |

| Antimicrobial | Inhibition of essential microbial enzymes | [13][15] |

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, a series of in vitro assays can be employed.

In Vitro Anticancer Activity Workflow

Caption: Workflow for in vitro anticancer activity assessment.

In Vitro Antimicrobial Activity Workflow

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Spectroscopic Data

At present, publicly available, detailed spectroscopic data (NMR, IR, MS) for this compound is limited. Characterization of the synthesized compound would be essential and would typically involve the following analyses:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule, including the isopropyl group, the methylene group, the hydroxyl proton, and the isoxazole ring proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.

-

IR (Infrared) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and C=N and N-O stretches of the isoxazole ring.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Conclusion

This compound represents a promising, yet understudied, member of the pharmacologically significant isoxazole class of compounds. Based on the extensive research on isoxazole derivatives, it is plausible that this molecule possesses valuable biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. This technical guide provides a foundational framework for its synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a lead molecule in drug discovery programs.

References

- 1. This compound DiscoveryCPR 14633-17-1 [sigmaaldrich.com]

- 2. aladdin-e.com [aladdin-e.com]

- 3. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. espublisher.com [espublisher.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (3-Isopropylisoxazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (3-Isopropylisoxazol-5-yl)methanol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on established principles and data from analogous structures. Additionally, a detailed, generalized experimental protocol for its synthesis and characterization is provided, derived from established methods for similar isoxazole derivatives.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 14633-17-1 | |

| Molecular Formula | C₇H₁₁NO₂ | |

| Molecular Weight | 141.17 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with experimentally determined data for structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~1.3 | Doublet | 6 | -CH(CH ₃)₂ |

| ~3.1 | Septet | 1 | -CH (CH₃)₂ |

| ~4.7 | Singlet | 2 | -CH ₂OH |

| ~6.2 | Singlet | 1 | Isoxazole C4-H |

| Variable | Broad Singlet | 1 | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~21 | -CH(C H₃)₂ |

| ~27 | -C H(CH₃)₂ |

| ~56 | -C H₂OH |

| ~101 | Isoxazole C 4 |

| ~162 | Isoxazole C 3 |

| ~170 | Isoxazole C 5 |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600-3200 (broad) | O-H | Stretching |

| 3150-3100 | C-H (isoxazole) | Stretching |

| 2970-2870 | C-H (isopropyl) | Stretching |

| 1600-1550 | C=N (isoxazole) | Stretching |

| 1470-1430 | C=C (isoxazole) | Stretching |

| 1250-1000 | C-O | Stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 110 | [M - CH₂OH]⁺ |

| 98 | [M - C₃H₇]⁺ |

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound, based on established methodologies for analogous compounds.

Synthesis of this compound

This synthesis involves a [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an appropriate alkyne.

Materials:

-

Isoobutyraldehyde

-

Hydroxylamine hydrochloride

-

Sodium hypochlorite solution (bleach)

-

Propargyl alcohol

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

Procedure:

-

Oxime Formation: Isoobutyraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form isobutyraldehyde oxime.

-

Nitrile Oxide Formation and Cycloaddition: The isobutyraldehyde oxime is then treated with a mild oxidizing agent, such as sodium hypochlorite, in a suitable solvent to generate the corresponding nitrile oxide in situ. This reactive intermediate immediately undergoes a [3+2] cycloaddition reaction with propargyl alcohol.

-

Work-up and Purification: The reaction mixture is quenched, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using an FTIR spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI).

-

The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and Characterization Workflow.

An In-depth Technical Guide to the Solubility of (3-Isopropylisoxazol-5-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for (3-Isopropylisoxazol-5-yl)methanol in various organic solvents is not publicly available. This guide provides a comprehensive overview of its expected solubility based on the physicochemical properties of the isoxazole moiety and its substituents. Furthermore, it details standardized experimental protocols for determining the solubility of such compounds.

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring, which is a common scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3][4][5] The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and development.[6][7] Understanding its solubility profile allows for the selection of appropriate solvent systems for reactions, extractions, and the preparation of stock solutions for screening and analysis.[8]

The structure of this compound, with its polar hydroxymethyl group and a moderately non-polar isopropyl-substituted isoxazole ring, suggests a nuanced solubility profile across different organic solvents. The isoxazole ring itself is considered a polar heterocycle due to the presence of nitrogen and oxygen atoms.[6]

Predicted Solubility Profile

The principle of "like dissolves like" governs the solubility of organic compounds. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (hydroxymethyl group, isoxazole ring) and non-polar (isopropyl group) features. Therefore, its solubility will be a balance of these characteristics.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvents can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxymethyl group and the heteroatoms of the isoxazole ring of the solute.[6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are highly polar and can effectively solvate the polar regions of the molecule, though they lack hydrogen bond donating ability. DMSO is a versatile solvent capable of dissolving a wide range of polar and non-polar substances.[8] |

| Acetonitrile, Acetone | Medium | These solvents are polar but less so than DMSO or methanol. They should be capable of dissolving the compound to a reasonable extent. | |

| Moderate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF) | Medium to Low | These solvents have moderate polarity. THF may show slightly better solvation due to its ether oxygen. The non-polar isopropyl group will contribute favorably to solubility in these less polar solvents. |

| Non-Polar | Toluene, Hexane | Low | The dominant polar character of the hydroxymethyl and isoxazole moieties will limit solubility in these non-polar hydrocarbon solvents.[6] Strong intermolecular hydrogen bonding between the solute molecules will be difficult for these solvents to overcome. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility.[7] Solution calorimetry offers an alternative, particularly for viscous solutions.[9]

This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.[7]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.[10]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter). This step must be performed carefully to avoid transferring any solid particles.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8][11]

-

A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Theoretical Framework: Polarity and Solubility

The solubility of a molecule is fundamentally linked to the polarity of both the solute and the solvent. This relationship can be visualized as a continuum.

Caption: Logical relationship between solvent polarity and predicted solubility.

Conclusion

References

- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. Isoxazole - Wikipedia [en.wikipedia.org]

- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. lifechemicals.com [lifechemicals.com]

- 9. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

Introduction: The Isoxazole Core in Modern Chemistry

An In-Depth Technical Guide to the Discovery and History of Isoxazole Compounds

Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry and drug discovery. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have designated it a "privileged structure." Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunosuppressive effects.[1][2] This technical guide provides a comprehensive overview of the historical milestones in isoxazole chemistry, from its initial discovery to its role in the development of blockbuster drugs and novel therapeutic agents. It details key synthetic methodologies, presents quantitative biological data, and visualizes the complex signaling pathways modulated by these remarkable compounds.

Early History and Discovery

The journey of isoxazole chemistry began in the late 19th century. The first synthesis of an isoxazole derivative, 3-methyl-5-phenylisoxazole, was achieved by Ceresole in 1884 through the reaction of hydroxylamine with benzoylacetone.[3] However, it was the seminal work of German chemist Ludwig Claisen that formally established the field. In 1888, Claisen correctly identified the cyclic structure of the compound synthesized by Ceresole.[3] He further solidified his contribution in 1903 by reporting the first synthesis of the parent isoxazole ring itself, accomplished via the oximation of propargylaldehyde acetal.[4] Following Claisen's work, significant advancements in understanding isoxazole reactivity came from the studies of Quilico between 1930 and 1946, particularly concerning the synthesis of the ring system from nitrile oxides and unsaturated compounds.[3]

Key Synthetic Methodologies

The construction of the isoxazole ring has evolved significantly since Claisen's initial work. While early methods relied on the condensation of 1,3-dicarbonyl compounds with hydroxylamine, modern organic synthesis is dominated by the highly versatile 1,3-dipolar cycloaddition reaction.[5][6]

The Claisen Isoxazole Synthesis

The classical approach, known as the Claisen synthesis, involves the condensation of a β-ketoester or a 1,3-diketone with hydroxylamine.[5] The reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole ring. The precise reaction conditions, particularly pH, can influence the regioselectivity of the cyclization, sometimes leading to the formation of isomeric 5-isoxazolones as byproducts.[5]

1,3-Dipolar Cycloaddition: The Modern Standard

The most powerful and widely used method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[6][7] The key to this method is the in situ generation of the often unstable nitrile oxide intermediate from a stable precursor, such as an aldoxime or a hydroximoyl chloride, thereby minimizing unwanted dimerization to furoxans.[8][9] The advent of copper-catalyzed versions of this reaction has further enhanced its utility, providing high yields and excellent regioselectivity for the desired 3,5-disubstituted isoxazole products.[7][10]

Experimental Protocol: Copper-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

The following is a representative protocol for the one-pot synthesis of a 3,5-disubstituted isoxazole adapted from modern literature procedures.[7][10]

-

Objective: To synthesize a 3,5-disubstituted isoxazole from a terminal alkyne and an aldoxime via a copper-catalyzed 1,3-dipolar cycloaddition.

-

Materials:

-

Substituted Aldoxime (1.0 mmol, 1.0 eq)

-

Terminal Alkyne (1.2 mmol, 1.2 eq)

-

Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

-

N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 eq)

-

Triethylamine (Et₃N) (1.5 mmol, 1.5 eq)

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), 5 mL

-

-

Procedure:

-

To a stirred solution of the substituted aldoxime and terminal alkyne in the chosen solvent at room temperature, add Copper(I) Iodide.

-

Add N-Chlorosuccinimide portion-wise to the mixture. The reaction generates the intermediate hydroximoyl chloride.

-

Slowly add triethylamine dropwise to the reaction mixture. The base facilitates the in situ formation of the nitrile oxide, which is immediately trapped by the alkyne in the cycloaddition step.

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

-

Isoxazoles in Drug Development: From Scaffolds to Therapeutics

The isoxazole ring is a key component in numerous approved drugs, where it often serves to modulate pharmacokinetic properties, act as a stable bioisostere for other functional groups, or directly participate in binding to a biological target.

Case Study: Valdecoxib and COX-2 Inhibition

Valdecoxib (Bextra), though later withdrawn from the market due to cardiovascular concerns, is a classic example of an isoxazole-containing selective COX-2 inhibitor.[11][12] Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[13] COX-2 is the inducible isoform, making its selective inhibition a prime strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[13][14] The sulfonamide group on the phenyl ring of Valdecoxib is crucial for its selective binding to a side pocket in the COX-2 active site, while the isoxazole core provides a rigid scaffold for optimal positioning.[15]

Table 1: Quantitative Data for the COX-2 Inhibitor Valdecoxib

| Parameter | Value | Reference(s) |

|---|---|---|

| In Vitro Potency | ||

| COX-2 IC₅₀ | 0.005 µM (5 nM) | [15] |

| COX-1 IC₅₀ | 150 µM | [15] |

| Selectivity Index (COX-1/COX-2) | 30,000 | [15] |

| Pharmacokinetics (Human) | ||

| Bioavailability | 83% | [11][16] |

| Protein Binding | ~98% | [11][17] |

| Elimination Half-life | 8-11 hours | [11][17] |

| Metabolism | Hepatic (CYP3A4, CYP2C9) |[13][16] |

Case Study: Leflunomide and Immunosuppression

Leflunomide (Arava) is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[18] In vivo, the isoxazole ring of leflunomide is opened to form its active metabolite, teriflunomide.[18] This metabolite exerts its immunomodulatory effect by inhibiting dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][19] Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis. By blocking DHODH, teriflunomide depletes the pyrimidine pool, leading to cell cycle arrest and inhibiting the expansion of autoimmune lymphocytes.[1][20]

Case Study: Modern Drug Discovery - SMYD3 Inhibitors

The discovery of isoxazole amides as potent and selective inhibitors of SET and MYND Domain-Containing Protein 3 (SMYD3) showcases the scaffold's role in modern oncology research.[21][22] SMYD3 is a lysine methyltransferase that is overexpressed in many cancers and promotes tumorigenesis by methylating both histone and non-histone proteins, such as MAP3K2, which activates the oncogenic MEK/ERK signaling pathway.[21][23]

The discovery process began with a high-throughput screen (HTS) that identified an isoxazole amide lead compound with moderate potency.[21][22] This initiated a lead optimization campaign involving extensive structure-activity relationship (SAR) studies to improve potency and selectivity, guided by co-crystal structures of the inhibitors bound to SMYD3.[21][24]

Table 2: Structure-Activity Relationship (SAR) of Isoxazole Amide SMYD3 Inhibitors

| Compound | R Group Modification | SMYD3 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1 (HTS Hit) | Cyclopropyl | 5.0 | [21][22] |

| 19 | 4-fluorophenyl | 0.078 | [21] |

| 20 | 4-chlorophenyl | 0.051 | [21] |

| 28 | 2-pyridyl | 0.027 |[21] |

The mechanism involves SMYD3-mediated methylation of MAP3K2, which causes its dissociation from the PP2A phosphatase complex, leading to its activation and downstream signaling. Isoxazole inhibitors block this initial methylation step.[25]

Experimental Protocol: In Vitro SMYD3 Inhibition Assay (Scintillation Proximity Assay)

This protocol is adapted from standard procedures used to determine the IC₅₀ of SMYD3 inhibitors.[25][26]

-

Objective: To measure the dose-dependent inhibition of SMYD3 methyltransferase activity.

-

Materials:

-

Recombinant human SMYD3 enzyme.

-

Biotinylated MAP3K2 peptide substrate.

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Isoxazole inhibitor (dissolved in DMSO).

-

Assay Buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA).

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

-

-

Procedure:

-

Prepare serial dilutions of the isoxazole inhibitor in DMSO, followed by further dilution in Assay Buffer.

-

In a microplate, add the SMYD3 enzyme, MAP3K2 peptide substrate, and the diluted inhibitor (or DMSO for control).

-

Initiate the methyltransferase reaction by adding [³H]-SAM.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and add streptavidin-coated SPA beads. The beads will bind to the biotinylated peptide substrate.

-

When the radiolabeled methyl group is transferred to the peptide, the [³H] is brought into close proximity with the scintillant in the beads, generating a light signal.

-

Measure the signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Outlook

From its initial structural elucidation by Ludwig Claisen over a century ago, the isoxazole ring has proven to be an exceptionally versatile and valuable scaffold in chemistry.[4] Its journey through the history of drug discovery, marked by its inclusion in major anti-inflammatory and immunosuppressive drugs, continues with its application in cutting-edge oncology research.[15][18][21] Advances in synthetic chemistry, particularly in catalytic [3+2] cycloaddition reactions, have made a vast chemical space of isoxazole derivatives readily accessible.[7] As researchers continue to explore new biological targets, the unique combination of stability, synthetic tractability, and potent bioactivity ensures that isoxazole-based compounds will remain at the forefront of therapeutic innovation for years to come.

References

- 1. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. flore.unifi.it [flore.unifi.it]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. eresearchco.com [eresearchco.com]

- 11. Valdecoxib - Wikipedia [en.wikipedia.org]

- 12. valdecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. ClinPGx [clinpgx.org]

- 14. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Leflunomide - Wikipedia [en.wikipedia.org]

- 19. merckmillipore.com [merckmillipore.com]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. chemrxiv.org [chemrxiv.org]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Isoxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and analgesic properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] Their modes of action include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular machinery essential for cancer cell proliferation.[3][4]

Quantitative Data for Anticancer Activity

The anticancer efficacy of various isoxazole derivatives has been quantified using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of selected isoxazole derivatives against various cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Compound 25a [5] | HepG2 (Liver) | 6.38 |

| MCF-7 (Breast) | 9.96 | |

| HCT-116 (Colon) | 7.85 | |

| Compound 10a [5] | EGFR-TK | 0.064 |

| Compound 10b [5] | EGFR-TK | 0.066 |

| 3,4-isoxazolediamide 1 [3] | K562 (Leukemia) | 0.071 |

| 3,4-isoxazolediamide 2 [3] | K562 (Leukemia) | 0.018 |

| 3,4-isoxazolediamide 3 [3] | K562 (Leukemia) | 0.044 |

| 3,4-isoxazolediamide 4 [3] | K562 (Leukemia) | 0.070 |

| 3,4-isoxazolediamide 5 [3] | K562 (Leukemia) | 0.035 |

| Vicinal Diaryl-Isoxazole 11 [6] | MCF-7 (Breast) | 5 |

| MDA-MB-231 (Breast) | 5 | |

| Huh7 (Liver) | 5 | |

| Mahlavu (Liver) | 5 | |

| Vicinal Diaryl-Pyrazole 85 [6] | MCF-7 (Breast) | 5 |

| MDA-MB-231 (Breast) | 5 | |

| Huh7 (Liver) | 5 | |

| Mahlavu (Liver) | 5 |

Signaling Pathways in Anticancer Activity

1.2.1. Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the activation of caspases and modulation of the Bcl-2 family of proteins.

Caption: Isoxazole-induced apoptosis signaling pathway.

1.2.2. Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Certain isoxazole derivatives have been shown to inhibit EGFR tyrosine kinase (TK) activity, thereby blocking downstream signaling cascades.[5][7]

Caption: Inhibition of the EGFR signaling pathway by an isoxazole derivative.

1.2.3. Modulation of JNK Signaling

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis in response to cellular stress. Some isoxazole derivatives can modulate this pathway, leading to the induction of apoptosis in cancer cells.

Caption: Modulation of the JNK signaling pathway by an isoxazole derivative.

Antimicrobial Activity

Isoxazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro efficacy of an antimicrobial agent. The following table presents the MIC values of representative isoxazole derivatives against various microorganisms.

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Compound 178d [8] | Escherichia coli | 117 |

| Staphylococcus aureus | 100 | |

| Compound 178e [8] | Escherichia coli | 110 |

| Staphylococcus aureus | 95 | |

| Compound 178f [8] | Escherichia coli | 95 |

| Staphylococcus aureus | 115 | |

| Cloxacillin (Standard) [8] | Escherichia coli | 120 |

| Staphylococcus aureus | 100 | |

| Triazole-Isoxazole Hybrid 7b [9] | Escherichia coli ATCC 25922 | 15 |

| Pseudomonas aeruginosa | 30 |

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Data for Anti-inflammatory Activity

The inhibitory activity of isoxazole derivatives against COX-1 and COX-2 is typically reported as IC50 values.

| Compound ID/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound C1 [1] | 80.6 ± 0.12 | 0.85 ± 0.05 | 94.82 |

| Compound C2 [1] | 55.8 ± 0.15 | 0.79 ± 0.02 | 70.63 |

| Compound C3 [1] | 22.56 ± 0.11 | 0.93 ± 0.01 | 24.25 |

| Celecoxib (Standard) [1] | 7.6 ± 0.08 | 0.07 ± 0.01 | 108.57 |

Antiviral Activity

Several isoxazole derivatives have shown promise as antiviral agents, with activity reported against a range of viruses.

Quantitative Data for Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50).

| Compound ID/Reference | Virus | Cell Line | EC50 (µM) |

| Oxazole derivative 1 [1] | Human Cytomegalovirus (AD169) | HFF | 0.77 |

| Oxazole derivative 2 [1] | Human Cytomegalovirus (AD169) | HFF | >30 |

| Ganciclovir (Standard) [1] | Human Cytomegalovirus (AD169) | HFF | 0.75 |

| Pyrazolo[4,3-d]isoxazole 7f [1] | HIV-1 (IIIB) | MT-4 | 0.00018 |

| Efavirenz (Standard) [1] | HIV-1 (IIIB) | MT-4 | 0.00098 |

| Isoquinolone derivative 21 [10] | Influenza A (PR8) | MDCK | 9.9 |

| Influenza B (Lee) | MDCK | 18.5 | |

| Triazole derivative 3 | Herpes Simplex Virus-1 | HFL-1 | 16 |

| Triazole derivative 4 | Herpes Simplex Virus-1 | HFL-1 | 21 |

Anticonvulsant Activity

Isoxazole derivatives have been investigated for their potential in treating epilepsy and other seizure disorders.

Quantitative Data for Anticonvulsant Activity

The anticonvulsant activity is often assessed in animal models, with the median effective dose (ED50) being a key parameter.

| Compound ID/Reference | Test Model | ED50 (mg/kg) |

| Benzo[d]isoxazole Z-6b | Maximal Electroshock Seizure (MES) | 20.5 |

| Compound IIIa | MES (% inhibition) | 65.8% |

| Compound IIIb | MES (% inhibition) | 63.41% |

| Phenytoin (Standard) | MES (% inhibition) | 83.95% |

Analgesic Activity

Certain isoxazole derivatives have demonstrated analgesic properties, suggesting their potential use in pain management.

Quantitative Data for Analgesic Activity

The analgesic effect can be quantified by measuring the increase in pain threshold or latency to response in animal models.

| Compound ID/Reference | Test Model | Dose (mg/kg) | Latency Time (s) at 120 min |

| Carboxamide B2 [1] | Hot Plate | 6 | 14.50 ± 0.28 |

| Tramadol (Standard) [1] | Hot Plate | 3 | 14.25 ± 0.47 |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for the MTT assay.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Prepare a two-fold serial dilution of the isoxazole derivative in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Caption: Workflow for the broth microdilution MIC assay.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, typically COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

-

Reagent Preparation: Prepare the assay buffer, heme, and the COX-1 or COX-2 enzyme solution.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, enzyme, and the isoxazole derivative at various concentrations. Incubate for a short period.

-

Reaction Initiation: Add arachidonic acid to initiate the COX reaction.

-

Colorimetric Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode to monitor the formation of oxidized TMPD.

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the isoxazole derivative. Determine the IC50 value.

Caption: Workflow for the in vitro COX inhibition assay.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.

Principle: Lytic viruses, when grown on a confluent monolayer of susceptible cells, create localized areas of cell death or "plaques." The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number of plaques.

Procedure:

-

Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Incubation: Pre-incubate the virus with various concentrations of the isoxazole derivative.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Caption: Workflow for the plaque reduction assay.

Maximal Electroshock Seizure (MES) Test

The MES test is a preclinical model used to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is delivered to a rodent, inducing a characteristic seizure pattern, including a tonic hindlimb extension phase. The ability of a compound to prevent this tonic hindlimb extension is a measure of its anticonvulsant activity.

Procedure:

-

Animal Preparation: Administer the isoxazole derivative to the test animals (typically mice or rats) at various doses.

-

Electrical Stimulation: At the time of peak effect of the drug, deliver a short, high-frequency electrical stimulus through corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the number of animals protected at each dose and calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.

Caption: Workflow for the maximal electroshock seizure (MES) test.

Hot Plate Test for Analgesia

The hot plate test is a common method for assessing the central analgesic activity of compounds.

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to a pain response (e.g., paw licking, jumping) after drug administration indicates an analgesic effect.

Procedure:

-

Baseline Measurement: Place the animal on a heated plate (e.g., at 55°C) and record the baseline latency to the first sign of a pain response.

-

Drug Administration: Administer the isoxazole derivative to the animal.

-

Post-treatment Measurement: At various time points after drug administration, place the animal back on the hot plate and measure the response latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline latency to determine the analgesic effect.

Caption: Workflow for the hot plate test.

Conclusion

The isoxazole ring system represents a highly versatile and valuable scaffold in modern drug discovery. The derivatives of isoxazole have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and analgesic effects. The continued exploration of the structure-activity relationships and mechanisms of action of novel isoxazole derivatives holds significant promise for the development of new and effective therapeutic agents to address a wide spectrum of human diseases. This technical guide provides a foundational overview to aid researchers in this exciting and impactful field.

References

- 1. Novel anti-HIV-1 NNRTIs based on a pyrazolo[4,3-d]isoxazole backbone scaffold: design, synthesis and insights into the molecular basis of action - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Oxo-1-[(2,3,6,7-tetramethoxy-9-phenanthrenyl)methyl]-L-proline Inhibits Hepatitis C Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 3-isopropyl-5-(hydroxymethyl)isoxazole: Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-isopropyl-5-(hydroxymethyl)isoxazole, also known by its synonym (3-isopropylisoxazol-5-yl)methanol. The document details its nomenclature, a proposed synthetic pathway with a detailed experimental protocol, and expected characterization data based on structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Nomenclature and Structure

The compound with the systematic IUPAC name 3-isopropyl-5-(hydroxymethyl)isoxazole belongs to the isoxazole class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The structure consists of an isoxazole ring substituted with an isopropyl group at the 3-position and a hydroxymethyl group at the 5-position.

Table 1: Compound Identification

| Identifier | Value |

| Systematic Name | 3-isopropyl-5-(hydroxymethyl)isoxazole |

| Synonym | This compound |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| CAS Number | 14633-17-1[1] |

Proposed Synthesis

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of 3-isopropyl-5-(hydroxymethyl)isoxazole.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol.[2][3]

Step 1: Synthesis of Isobutyraldoxime

-

To a solution of isobutyraldehyde (1.0 eq) in pyridine (3-5 volumes), add hydroxylamine hydrochloride (1.1 eq).

-

The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate (3 x 10 volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield isobutyraldoxime, which may be used in the next step without further purification.

Step 2: Synthesis of 3-isopropyl-5-(hydroxymethyl)isoxazole

-

In a flask, dissolve isobutyraldoxime (1.0 eq) in a suitable solvent such as CCl₄.[2]

-

To this solution, add propargyl alcohol (1.2 eq).

-

Slowly add a solution of sodium hypochlorite (bleach, 1.2 eq) to the reaction mixture. The reaction is exothermic and should be cooled in an ice bath.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, the reaction is quenched with a saturated solution of sodium thiosulfate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 volumes).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, 3-isopropyl-5-(hydroxymethyl)isoxazole.

Characterization and Data

No specific experimental data for 3-isopropyl-5-(hydroxymethyl)isoxazole is currently published. The following tables present expected and reference data based on closely related isoxazole derivatives.

Physicochemical Properties (Predicted and Reference)

Table 2: Physicochemical Data

| Property | Value | Reference Compound |

| Melting Point (°C) | 75 | 3-isopropylisoxazole-5-carboxylic acid[4] |

| Boiling Point (°C) | 298.2 ± 28.0 (Predicted) | 3-isopropylisoxazole-5-carboxylic acid[4] |

Spectroscopic Data (Reference Data from (3-para-tolyl-isoxazol-5-yl)methanol)[2]

The following data for (3-para-tolyl-isoxazol-5-yl)methanol can be used as a reference for the expected spectroscopic signatures of 3-isopropyl-5-(hydroxymethyl)isoxazole.

Table 3: Reference Spectroscopic Data for (3-para-tolyl-isoxazol-5-yl)methanol

| Spectroscopy | Observed Signals (ppm or cm⁻¹) | Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | 7.90–7.71 (m, 2H), 7.70 (s, 1H), 7.62 (dd, 1H), 7.59–7.51 (m, 3H), 7.25 (d, 1H), 6.75 (s, 1H), 3.89 (s, 1H), 3.65 (t, 2H), 3.08 (t, 2H), 2.45 (s, 3H) | Aromatic-H, Isoxazole-H, OH, CH₂, CH₃ |

| ¹³C NMR (100 MHz, DMSO-d₆) | 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7 | C=N, Aromatic-C, Isoxazole-C, CH₂, CH₃ |

| FT-IR (cm⁻¹) | 3200-3500 (broad), 1600, 1170, 835-635 | O-H (stretching), C=N (isoxazole ring), C-O (stretching), N-O (stretching) |

Biological Activity and Applications

While there is no specific biological data for 3-isopropyl-5-(hydroxymethyl)isoxazole, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][6][7] Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[7][8] The structural motifs of an isopropyl group and a hydroxymethyl group could modulate the pharmacokinetic and pharmacodynamic properties of the isoxazole core, making 3-isopropyl-5-(hydroxymethyl)isoxazole a compound of interest for further biological evaluation.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the proposed synthesis and characterization of 3-isopropyl-5-(hydroxymethyl)isoxazole.

Caption: A generalized workflow for the synthesis and characterization of the target compound.

References

- 1. This compound DiscoveryCPR 14633-17-1 [sigmaaldrich.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 4. 14633-22-8 CAS MSDS (3-ISOPROPYLISOXAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ijpca.org [ijpca.org]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. ijcrt.org [ijcrt.org]

- 8. Isopropyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Isopropylisoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals